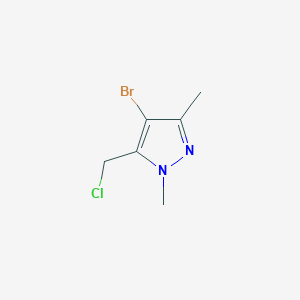
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with bromine, chloromethyl, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and to minimize human intervention.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated pyrazole.
Applications De Recherche Scientifique
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-(chloromethyl)-2-methoxyphenol: Similar in structure but with a phenol ring instead of a pyrazole ring.
4-Bromo-5-nitrophthalonitrile: Contains a nitro group and a phthalonitrile moiety, used in the synthesis of phthalocyanines.
4-Bromo-5-methyl-1H-indazole: An indazole derivative with similar bromine and methyl substitutions.
Uniqueness
4-Bromo-5-(chloromethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, chloromethyl, and methyl groups makes it a versatile intermediate for various synthetic applications.
Propriétés
Numéro CAS |
1936646-18-2 |
|---|---|
Formule moléculaire |
C6H8BrClN2 |
Poids moléculaire |
223.50 g/mol |
Nom IUPAC |
4-bromo-5-(chloromethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C6H8BrClN2/c1-4-6(7)5(3-8)10(2)9-4/h3H2,1-2H3 |
Clé InChI |
FKUBMQFNYHKKFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1Br)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
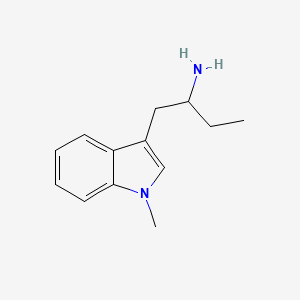
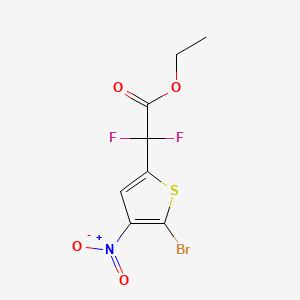
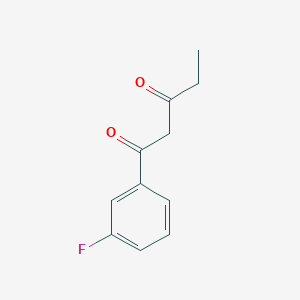
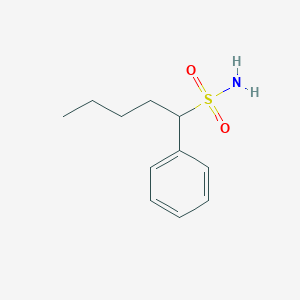
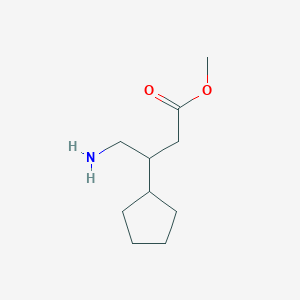
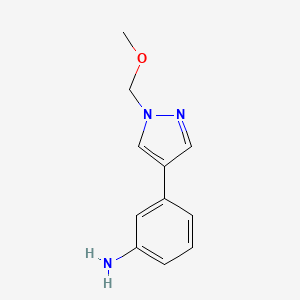
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
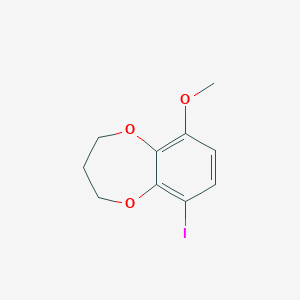
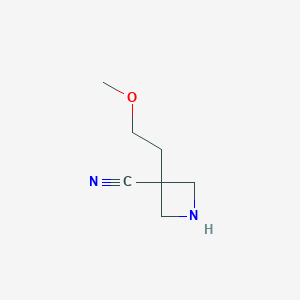
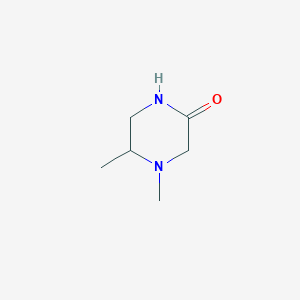
![[2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B15328319.png)
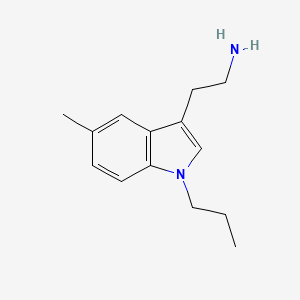
![2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B15328336.png)
